

6-Chloro-5-methylpyridin-3-amine melting and boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-5-methylpyridin-3-amine

Cat. No.: B1590292

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Characterization of **6-Chloro-5-methylpyridin-3-amine**

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **6-Chloro-5-methylpyridin-3-amine** (CAS No. 38186-82-2), with a specific focus on the principles and methodologies for the accurate determination of its melting and boiling points. As a pivotal building block in the synthesis of pharmaceuticals and agrochemicals, precise characterization of this compound is essential for process optimization, quality control, and regulatory compliance. This document furnishes researchers, scientists, and drug development professionals with the theoretical foundation and practical, field-proven protocols required for reliable thermal analysis.

Introduction and Strategic Importance

6-Chloro-5-methylpyridin-3-amine is a substituted pyridine derivative of significant interest in synthetic chemistry. Its bifunctional nature, featuring a reactive chlorine atom and an amino group on a methylated pyridine scaffold, makes it a versatile intermediate. In drug development and materials science, this compound serves as a key precursor for creating more complex molecules with desired biological or material properties^[1]. The chlorine atom is susceptible to nucleophilic substitution or can participate in palladium-catalyzed cross-coupling reactions, while the amino group offers a site for amidation, alkylation, or diazotization.

Given its role as a critical starting material, a thorough understanding of its physical properties is not merely academic; it is a prerequisite for robust process development. The melting and boiling points are fundamental parameters that dictate purification strategies (such as recrystallization and distillation), inform on material purity, and ensure batch-to-batch consistency.

Physicochemical Profile

A summary of the key physicochemical properties of **6-Chloro-5-methylpyridin-3-amine** is presented below. These values represent a consolidation of data from various chemical suppliers and databases.

Property	Value	Source(s)
IUPAC Name	6-Chloro-5-methylpyridin-3-amine	[2]
Synonyms	5-Amino-2-chloro-3-picoline, 5-Amino-2-chloro-3-methylpyridine	[2] [3]
CAS Number	38186-82-2	[2] [3] [4] [5] [6]
Molecular Formula	C ₆ H ₇ CIN ₂	[2] [6] [7]
Molecular Weight	142.59 g/mol	[3] [7]
Appearance	Off-white to light yellow crystalline powder/solid	[1]
Melting Point	93-98 °C	[3] [4]
	90.0 to 94.0 °C	[7]
Boiling Point	~304.7 °C at 760 mmHg	[4] [7] [8]

Theoretical Principles of Phase Transitions

The melting and boiling points are intrinsic physical properties that signify a substance's transition between solid-liquid and liquid-gas phases, respectively. These transitions are

governed by the energy required to overcome the intermolecular forces holding the molecules together in a condensed state.

- Melting Point: For a crystalline solid like **6-Chloro-5-methylpyridin-3-amine**, the melting point is the temperature at which the crystal lattice breaks down, and the substance becomes a liquid. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C[9]. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range[9]. Therefore, the melting point range is a critical indicator of purity.
- Boiling Point: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[9]. This property is highly dependent on pressure; a lower external pressure results in a lower boiling point. For this reason, boiling points should always be reported with the pressure at which they were measured.

Experimental Protocol: Melting Point Determination

The capillary method using a digital melting point apparatus is the standard for obtaining accurate and reproducible results. The causality behind this protocol is to achieve a slow, controlled heating rate that allows the system to remain in thermal equilibrium, ensuring a precise measurement of the phase transition temperature.

Step-by-Step Methodology

- Sample Preparation:
 - Ensure the sample of **6-Chloro-5-methylpyridin-3-amine** is completely dry and homogenous. If necessary, gently crush the crystalline solid into a fine powder using a mortar and pestle. This ensures uniform heat transfer.
- Capillary Tube Loading:
 - Obtain a glass capillary tube sealed at one end.
 - Press the open end of the tube into the powdered sample until a small amount of material enters the tube.

- Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end. A packed column of 2-3 mm is ideal.
- Measurement - Two-Stage Heating:
 - Rapid Scan (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20°C/min) to find a rough value.
 - Slow Scan (For Accuracy): For a precise measurement, set the starting temperature of the apparatus to about 15-20°C below the expected melting point (e.g., ~75°C for this compound).
 - Set the heating ramp rate to 1-2°C per minute. A slow rate is crucial for accuracy.
- Observation and Recording:
 - Insert the capillary tube into the heating block of the apparatus.
 - Observe the sample through the magnified viewfinder.
 - Record T1, the temperature at which the first drop of liquid appears.
 - Record T2, the temperature at which the last crystal of solid melts completely into a transparent liquid^[9].
 - The result should be reported as a range: T1 - T2. For **6-Chloro-5-methylpyridin-3-amine**, this should fall within the 90-98°C range.

Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Experimental Protocol: Boiling Point Determination

For compounds with high boiling points like **6-Chloro-5-methylpyridin-3-amine**, and when sample quantity may be limited, the Thiele tube method provides a reliable micro-scale

determination. The principle relies on identifying the temperature where the liquid's vapor pressure precisely equals the atmospheric pressure upon cooling.

Step-by-Step Methodology

- Apparatus Assembly:
 - Fill a small test tube (e.g., a Durham tube) to about half-full with the liquid sample of **6-Chloro-5-methylpyridin-3-amine**. Note: As this compound is a solid at room temperature, it must first be melted in the tube.
 - Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.
 - Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is aligned with the sample.
 - Insert the assembly into a Thiele tube containing mineral oil, making sure the sample is below the oil level and the rubber band is well above it.
- Heating:
 - Gently heat the side arm of the Thiele tube with a micro-burner or heat gun. The shape of the tube will ensure uniform heating via convection currents.
 - Heat until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube. This indicates that the vapor pressure of the sample exceeds the atmospheric pressure.
- Cooling and Observation:
 - Remove the heat source and allow the apparatus to cool slowly.
 - The rate of bubbling will decrease.
 - Carefully observe the sample. The moment the bubbling stops and the liquid is drawn back into the capillary tube, record the temperature on the thermometer.

- This recorded temperature is the boiling point of the liquid at the current atmospheric pressure.
- Data Reporting:
 - Record the determined boiling point and the ambient barometric pressure.

Workflow for Boiling Point Determination (Thiele Tube)

Caption: Workflow for Micro Boiling Point Determination.

Conclusion: Ensuring Trustworthiness and Integrity

The accurate determination of the melting and boiling points of **6-Chloro-5-methylpyridin-3-amine** is fundamental to its effective use in research and development. Adherence to systematic protocols, including proper sample preparation, controlled heating rates, and careful observation, is paramount for generating trustworthy and reproducible data. The reported melting range of 90-98°C and a boiling point of ~305°C serve as critical benchmarks for assessing purity and guiding synthetic and purification processes. By following the validated methodologies outlined in this guide, scientists can ensure the integrity of their results and the quality of this vital chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 5-Amino-2-chloro-3-methylpyridine 97 38186-82-2 [sigmaaldrich.com]
- 4. 6-Chloro-5-methylpyridin-3-amine, CAS No. 38186-82-2 - iChemical [ichemical.com]
- 5. fishersci.co.uk [fishersci.co.uk]

- 6. 6-chloro-5-methylpyridin-3-amine - Amerigo Scientific [amerigoscientific.com]
- 7. chembk.com [chembk.com]
- 8. chemscene.com [chemscene.com]
- 9. alnoor.edu.iq [alnoor.edu.iq]
- To cite this document: BenchChem. [6-Chloro-5-methylpyridin-3-amine melting and boiling point]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590292#6-chloro-5-methylpyridin-3-amine-melting-and-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com